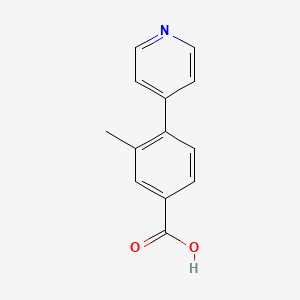

3-Methyl-4-(pyridin-4-yl)benzoic acid

説明

Overview of the Pyridyl Benzoic Acid Scaffold in Organic Synthesis and Supramolecular Chemistry

The pyridyl benzoic acid scaffold is a bifunctional organic molecule that incorporates both a pyridine (B92270) ring and a benzoic acid group. This unique combination of a nitrogen-containing heterocycle and a carboxylic acid functional group makes it a highly valuable building block in various chemical disciplines. The pyridine moiety can act as a hydrogen bond acceptor or a ligand for metal coordination, while the carboxylic acid group can serve as a hydrogen bond donor. tandfonline.comdoaj.orgnih.gov

In organic synthesis, these derivatives are employed as versatile intermediates. Their dual functionality allows for sequential or orthogonal chemical modifications, enabling the construction of more complex molecular architectures. The pyridine ring can undergo reactions such as N-alkylation or oxidation, while the carboxylic acid can be converted into esters, amides, or acid chlorides.

In supramolecular chemistry, the pyridyl benzoic acid scaffold is instrumental in the design of self-assembling systems. The directional nature of the hydrogen bonds that can be formed by both the pyridine and carboxylic acid groups allows for the programmed assembly of molecules into well-defined, higher-order structures. nih.gov This has led to the creation of novel materials such as supramolecular liquid crystals, where the molecules align in specific orientations due to intermolecular hydrogen bonding. tandfonline.comtandfonline.com Furthermore, these compounds are crucial ligands in the synthesis of metal-organic frameworks (MOFs), where the pyridine nitrogen and carboxylate oxygen atoms coordinate with metal ions to form extended, porous networks. globethesis.comresearchgate.net The specific geometry and electronic properties of the pyridyl benzoic acid ligand dictate the resulting topology and properties of the MOF. nih.gov

Significance of 3-Methyl-4-(pyridin-4-yl)benzoic Acid within the Context of Molecular Design and Functional Materials

Within the broader family of pyridyl benzoic acid derivatives, this compound represents a molecule of significant interest for molecular design and the development of functional materials. The introduction of a methyl group at the 3-position of the benzoic acid ring introduces specific steric and electronic modifications to the scaffold, which can be harnessed to fine-tune the properties of the resulting materials.

Therefore, this compound is a valuable tool for crystal engineering. By systematically modifying the ligand, chemists can control the assembly of molecules to create materials with desired properties, such as specific pore sizes in MOFs for gas storage and separation, or particular alignments in liquid crystals. The methyl group, while seemingly a simple addition, provides a crucial handle for manipulating intermolecular interactions and directing the formation of functional supramolecular structures.

Detailed research into ligands like this compound is essential for advancing the rational design of crystalline materials. Understanding how the subtle interplay of functional groups and molecular geometry dictates the final properties of a material is a central goal in materials science.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 215949-50-1 bldpharm.com |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

Structure

3D Structure

特性

IUPAC Name |

3-methyl-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-8-11(13(15)16)2-3-12(9)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVOSLOCKMQPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 4 Pyridin 4 Yl Benzoic Acid and Its Precursors

Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The core challenge in synthesizing 3-Methyl-4-(pyridin-4-yl)benzoic acid lies in the formation of the C-C bond between the benzoic acid and pyridine (B92270) rings. Modern synthetic organic chemistry offers several powerful tools for this transformation.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. berkeley.edu This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. organic-chemistry.org For the synthesis of this compound, a plausible Suzuki coupling strategy would involve the reaction of a 4-halo-3-methylbenzoic acid derivative with pyridine-4-boronic acid or its esters.

The general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction for the synthesis of this compound.

The efficiency of the Suzuki coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system. A variety of palladium sources can be employed, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is also crucial, with phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or more specialized ligands often used to improve catalytic activity and stability. rsc.org

An illustrative set of reaction conditions for a similar Suzuki coupling is presented in the table below, based on the coupling of 4-bromobenzoic acid with phenylboronic acid. rsc.org

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 |

| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 92 |

| 3 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DMF/H₂O | 90 | 10 | 88 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Multi-Component Reaction Sequences for Pyridine-Carboxylic Acid Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a direct one-pot synthesis of this compound via an MCR is not explicitly documented, established methods for pyridine synthesis can be conceptually applied.

One of the classical MCRs for pyridine synthesis is the Hantzsch pyridine synthesis. A modified version of this, or other related MCRs, could potentially be adapted. For instance, a reaction involving a substituted benzaldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source could form the pyridine ring. If a precursor to the benzoic acid moiety is incorporated into one of the starting materials, this could provide a convergent route to the target structure.

A hypothetical multi-component approach could involve the condensation of a suitably protected 4-formyl-3-methylbenzoic acid derivative with a β-ketoester and an ammonia source, followed by oxidation to the pyridine ring. The complexity of such a route would lie in the compatibility of the functional groups under the reaction conditions.

Targeted Synthesis of Functionalized this compound Analogues

The synthesis of analogues of this compound often requires a convergent approach, where key fragments of the molecule are synthesized separately and then combined in the final steps.

Preparation of Precursors and Intermediates for Convergent Synthesis

A convergent synthesis of this compound via a Suzuki coupling necessitates the preparation of two key intermediates: a 4-halo-3-methylbenzoic acid derivative and pyridine-4-boronic acid.

Synthesis of 4-Halo-3-methylbenzoic Acid: A common starting material for this precursor is m-toluic acid. Halogenation of m-toluic acid, for example, through bromination, would yield a mixture of isomers. Directing the halogenation to the desired position can be challenging and may require specific reaction conditions or a more elaborate synthetic route. An alternative approach involves the Sandmeyer reaction starting from a suitably substituted aniline. For instance, 4-amino-3-methylbenzoic acid could be diazotized and then treated with a copper(I) halide to install the halogen at the 4-position.

A general procedure for the synthesis of a related compound, 3-iodo-4-methylbenzoic acid, involves the hydrolysis of the corresponding methyl ester. guidechem.com The ester itself can be prepared from the corresponding alcohol through oxidation and subsequent esterification. guidechem.com

Synthesis of Pyridine-4-boronic Acid: Pyridine-4-boronic acid is a commercially available reagent, but it can also be synthesized in the laboratory. A common method involves the lithiation of 4-halopyridine (e.g., 4-bromopyridine) at low temperature, followed by quenching with a borate (B1201080) ester, such as trimethyl borate. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid. reddit.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical to maximize the yield and purity of the desired product while minimizing side reactions. For the Suzuki coupling, key parameters to consider include:

Catalyst and Ligand: The choice of palladium precursor and ligand can significantly impact the reaction rate and efficiency. For heteroaryl couplings, specialized ligands that promote reductive elimination and prevent catalyst deactivation are often beneficial.

Base: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The strength and solubility of the base can influence the reaction outcome.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can affect the reaction temperature and the solubility of the catalyst and reactants.

Temperature: The reaction temperature is often elevated to ensure a reasonable reaction rate, typically in the range of 80-110 °C.

Reaction Time: The reaction time should be monitored to ensure complete conversion of the starting materials without significant product degradation.

The following table provides a hypothetical optimization of the Suzuki coupling for the synthesis of this compound, based on general principles and literature precedents for similar reactions. rsc.org

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 75 |

| 2 | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 82 |

| 3 | PdCl₂(dppf) (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 8 | 90 |

| 4 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 10 | 85 |

| 5 | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 8 | 95 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Derivatization Strategies for Analytical and Synthetic Applications

The carboxylic acid and pyridine functionalities in this compound offer opportunities for further chemical modification, which can be useful for both analytical and synthetic purposes.

For analytical applications, derivatization can be employed to enhance the detectability of the compound in techniques like High-Performance Liquid Chromatography (HPLC). For instance, the carboxylic acid group can be converted into a fluorescent ester by reacting it with a fluorescent labeling agent. This allows for highly sensitive detection using a fluorescence detector. nih.govacs.org

From a synthetic perspective, the carboxylic acid group is a versatile handle for a variety of transformations. It can be converted to an ester, an amide, an acid chloride, or reduced to an alcohol. These transformations allow for the incorporation of the 3-methyl-4-(pyridin-4-yl)benzoyl moiety into larger and more complex molecules, such as active pharmaceutical ingredients or functional materials. nbinno.com For example, amidation of the carboxylic acid with various amines can generate a library of amide derivatives for structure-activity relationship studies.

The pyridine nitrogen can also be functionalized, for example, through N-oxidation or quaternization, to modify the electronic properties and solubility of the molecule.

Chemical Modifications for Enhanced Spectroscopic Detection and Separation

The inherent structure of this compound, like many short-chain carboxylic acids, can present challenges for analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) which may suffer from poor retention on reverse-phase columns and low ionization efficiency. Chemical derivatization can overcome these limitations by modifying the molecule's structure to improve its physicochemical properties for detection and separation.

A notable strategy for enhancing the detection of carboxylic acids involves derivatization with a reagent that introduces a tag, which is easily ionizable and detectable. One such method is the use of 4-bromo-N-methylbenzylamine (4-BNMA). This reagent reacts with the carboxylic acid group to form an amide linkage. This modification is designed to confer several analytical advantages nih.gov:

Enhanced Mass Spectrometric Detection : The introduction of a bromine atom is particularly useful for mass spectrometry because bromine has two stable isotopes (79Br and 81Br) in nearly equal abundance. This creates a characteristic M/M+2 isotopic pattern in the mass spectrum, allowing for the unambiguous identification of derivatized analytes nih.gov.

Improved Chromatographic Behavior : The benzylamine (B48309) moiety increases the hydrophobicity of the molecule, leading to better retention on reverse-phase liquid chromatography columns nih.gov. This is crucial for separating the analyte from complex biological or chemical matrices.

Increased Ionization Efficiency : The derivatization facilitates detection via positive electrospray ionization (ESI), which can be more sensitive and specific for certain molecules nih.gov.

While this specific derivatization has been demonstrated for intermediates of the tricarboxylic acid (TCA) cycle, the principle is broadly applicable to other carboxylic acids, including this compound, to facilitate their analysis.

| Derivatization Strategy | Reagent Example | Modification | Analytical Enhancement | Reference |

|---|---|---|---|---|

| Isotopic Labeling and Hydrophobicity Tagging | 4-bromo-N-methylbenzylamine (4-BNMA) | Forms an amide with the carboxylic acid, introducing a bromine atom and a phenyl group. | Provides a distinct isotopic signature for MS identification and improves retention in reverse-phase LC. | nih.gov |

| Esterification for GC | Methanol (B129727)/BF₃ or Diazomethane | Converts the carboxylic acid to its corresponding methyl ester. | Increases volatility, making the compound suitable for Gas Chromatography (GC) analysis. | colostate.edu |

| Silylation for GC | TMS or TBDMS reagents | Replaces the acidic proton of the carboxyl group with a silyl (B83357) group. | Increases volatility and thermal stability for GC analysis. | colostate.edu |

Other general derivatization methods for acids intended for gas chromatography (GC) analysis include esterification (e.g., with methanol and a catalyst like BF₃) or silylation. These methods increase the volatility of the compound, which is a prerequisite for GC analysis colostate.edu.

Derivatization for Introduction of Auxiliary Functionalities

The structure of this compound is inherently functional, featuring both a pyridine ring, which can act as a hydrogen bond acceptor or a nitrogen-donor ligand, and a carboxylic acid group, which can act as a hydrogen bond donor or a carboxylate ligand. This bifunctionality makes it a prime candidate for derivatization or direct use in constructing larger, functional supramolecular structures.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

A primary application for pyridinyl-benzoic acids is their use as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). In this context, the pyridine nitrogen and the carboxylate oxygen atoms act as auxiliary functionalities, providing coordination sites for metal ions nih.govcymitquimica.com. The specific geometry of the ligand dictates the resulting structure of the framework.

Studies on the closely related isomer, 3-pyridin-3-yl-benzoic acid, demonstrate this principle effectively. When reacted with various metal nitrates (such as Ni(II), Co(II), Zn(II), and Cd(II)), it forms a range of coordination polymers with diverse architectures, from one-dimensional (1D) double-chains to complex three-dimensional (3D) frameworks rsc.org. The resulting materials can exhibit interesting properties, such as fluorescence, which is observed in the zinc and cadmium-based polymers rsc.org. This highlights how the intrinsic functional groups of the parent molecule can be leveraged to create advanced materials with tailored properties.

| Metal Ion | Resulting Structure with 3-pyridin-3-yl-benzoic acid | Dimensionality | Notable Property | Reference |

|---|---|---|---|---|

| Ni(II) | Ni(L)₂(H₂O)₂ or Ni(L)₂ | 1D chains forming 2D networks | - | rsc.org |

| Co(II) | Co(L)₂(H₂O)₂ | 1D chains forming 2D α-polonium network | - | rsc.org |

| Zn(II) | Zn(L)₂ | 1D chains forming 2D layers | Fluorescent Emission | rsc.org |

| Cd(II) | Cd(L)₂ | 3D metal-organic framework | Fluorescent Emission | rsc.org |

Data based on the analogous compound 3-pyridin-3-yl-benzoic acid (HL)

C-H Functionalization for Advanced Derivatives

Beyond using the inherent functionalities, the aromatic backbone of benzoic acids can be further derivatized to introduce new functional groups. Modern synthetic methods, such as directed C-H activation, allow for the selective introduction of substituents at positions that are otherwise difficult to access. For example, iridium-catalyzed C-H amination can install an amine group ortho to the carboxylic acid directing group nih.gov. This method is tolerant of numerous functional groups and can be applied to complex drug-like molecules. Introducing an amine group to the this compound scaffold would provide a new synthetic handle for creating drug conjugates, probes for chemical biology, or more complex ligands for materials science nih.gov.

Advanced Structural Analysis of 3 Methyl 4 Pyridin 4 Yl Benzoic Acid and Its Extended Architectures

Supramolecular Assembly Principles and Hierarchical Architectures

Formation of One-, Two-, and Three-Dimensional Supramolecular Networks:There are no published reports detailing the formation of supramolecular networks by 3-Methyl-4-(pyridin-4-yl)benzoic acid.

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, would be necessary to obtain the data required to populate the requested article structure.

The conducted searches focused on identifying detailed research findings, including crystallographic data and analyses of supramolecular structures, which are essential for discussing the advanced structural analysis requested. However, the scientific literature accessible through these searches does not appear to contain studies on the specific chiral properties of this compound in the solid state.

While research exists on related molecules, such as other benzoic acid derivatives and pyridine-containing compounds, the strict adherence to the specified subject, "this compound," as per the instructions, prevents the inclusion of this information. The absence of direct research on the target compound means that no data tables or detailed findings on its spontaneous resolution or chiral network formation can be provided.

Therefore, the section "3.3. Chirality in the Solid State: Spontaneous Resolution and Chiral Network Formation" cannot be generated with the required scientific accuracy and detail.

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Pyridin 4 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the molecule's inherent reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By optimizing the geometry, researchers can determine the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational analysis is typically performed to confirm that the structure corresponds to a true energy minimum and to predict the molecule's infrared and Raman spectra.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and the energy required for electronic excitation.

Natural Bond Orbital (NBO) Analysis and Mulliken Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to understand charge transfer interactions between different parts of the molecule and the nature of chemical bonds. Complementary to this, Mulliken charge distribution analysis assigns partial charges to each atom in the molecule, offering a simplified but useful representation of the electrostatic potential.

Theoretical Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, which can then be compared with experimental results for validation.

Simulation of Vibrational (Infrared, Raman) Spectra

Based on the results of the vibrational analysis from DFT calculations, the infrared (IR) and Raman spectra of a molecule can be simulated. These theoretical spectra show the expected positions and relative intensities of the vibrational bands, which can aid in the assignment of experimental spectra and provide a detailed understanding of the molecule's vibrational modes.

Calculation of Electronic Absorption (UV-Vis) and Non-Linear Optical (NLO) Properties

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectrum (UV-Vis) of a molecule. This provides information about the electronic transitions, including their energies and intensities. Furthermore, computational methods can be used to predict the non-linear optical (NLO) properties of a molecule, such as its polarizability and hyperpolarizability, which are important for applications in optoelectronics.

In the absence of specific studies on 3-Methyl-4-(pyridin-4-yl)benzoic acid, the sections above describe the standard theoretical approaches that would be necessary to build a computational profile of this compound. Future research initiatives are required to generate the specific data needed for a detailed analysis as outlined.

Mechanistic Insights Derived from Computational Modeling of Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of transition-metal-catalyzed cross-coupling reactions. While no specific computational studies on the reaction pathways for the synthesis of this compound are available in the current literature, a plausible and widely used synthetic route is the Suzuki-Miyaura cross-coupling reaction. This would involve the coupling of a 4-halobenzoic acid derivative (e.g., 4-bromo-3-methylbenzoic acid) with a pyridin-4-ylboronic acid, catalyzed by a palladium complex. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The table below presents a hypothetical energy profile for the Suzuki-Miyaura coupling reaction to form this compound, with estimated activation energies based on DFT calculations for similar aryl-aryl couplings. nih.gov

Table 1: Estimated Activation Energies for the Suzuki-Miyaura Coupling Pathway

| Step | Description | Estimated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of 4-bromo-3-methylbenzoic acid to Pd(0) complex | ~15-20 |

| Transmetalation | Transfer of the pyridin-4-yl group from the boronate to the Pd(II) complex | ~10-15 |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst | ~5-10 |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of biaryl compounds like this compound is primarily dictated by the rotation around the single bond connecting the benzoic acid and pyridine (B92270) rings. Computational chemistry provides powerful methods to explore the potential energy surface (PES) associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers to interconversion (transition states).

The key geometric parameter in the conformational analysis of this molecule is the dihedral angle (θ) between the planes of the two aromatic rings. For many unsubstituted or lightly substituted biaryl systems, a non-planar conformation is favored due to the steric hindrance between the ortho-hydrogens on the adjacent rings. comporgchem.comcomporgchem.com In the case of this compound, the presence of the methyl group at the ortho-position to the inter-ring bond introduces significant steric repulsion with the ortho-hydrogens of the pyridine ring. This steric clash is expected to lead to a more twisted ground-state conformation compared to an unsubstituted analogue.

Computational studies on similar ortho-methylated biaryl compounds have shown that the energy minimum typically occurs at a dihedral angle significantly deviated from 0° (planar) or 90° (perpendicular). researchgate.net The potential energy surface would likely exhibit two minima corresponding to enantiomeric twisted conformations. The energy barriers to rotation would correspond to the planar and perpendicular arrangements of the rings. The planar conformation (θ = 0°) is destabilized by the severe steric clash between the methyl group and the pyridine ring, while the perpendicular conformation (θ = 90°) is disfavored due to the loss of π-conjugation between the rings.

The following interactive table illustrates a hypothetical potential energy surface for the rotation around the aryl-aryl bond in this compound, with relative energies estimated from computational studies on analogous substituted biphenyls. comporgchem.comresearchgate.net

Table 2: Estimated Relative Energies for Different Conformations of this compound

| Dihedral Angle (θ) | Conformation | Estimated Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| 0° | Planar (Transition State) | ~8-12 | Sterically hindered |

| ~45-60° | Twisted (Energy Minimum) | 0 | Most stable conformation |

| 90° | Perpendicular (Transition State) | ~2-4 | Loss of π-conjugation |

| ~120-135° | Twisted (Energy Minimum) | 0 | Enantiomeric to the other minimum |

| 180° | Planar (Transition State) | ~8-12 | Sterically hindered |

Mechanistic Studies of Chemical Transformations Involving 3 Methyl 4 Pyridin 4 Yl Benzoic Acid

Elucidation of Reaction Pathways in Complex Organic Synthesis

The synthesis and subsequent transformation of biaryl carboxylic acids like 3-methyl-4-(pyridin-4-yl)benzoic acid involve several well-understood reaction pathways. The construction of the core biaryl framework itself is often achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a common pathway is the Suzuki-Miyaura coupling, which would involve reacting a boronic acid derivative of either the toluene (B28343) or pyridine (B92270) ring with a halogenated partner of the other ring, followed by the formation or revealing of the carboxylic acid group. nih.gov

Once formed, this compound can serve as a versatile precursor in more complex syntheses, primarily through reactions targeting the carboxylic acid group. A significant pathway involves the use of the carboxylic acid as a traceless directing group or as a source of an aryl group via decarbonylation. nih.govrsc.org In these transformations, the carboxylic acid is first activated in situ and then participates in a catalytic cycle that ultimately expels the carboxyl group as carbon monoxide (CO) or carbon dioxide (CO₂), forging a new bond at its former position. rsc.orgacs.org

This decarbonylative strategy allows aryl carboxylic acids to function as robust arylating reagents, representing an alternative to the more common use of aryl halides. rsc.orgrsc.org For example, a plausible synthetic application for this compound would be its decarbonylative coupling with another molecule to form a more complex poly-aromatic system. The reaction pathway typically involves the formation of an aryl-palladium intermediate that can then engage in various coupling reactions. rsc.org

Investigation of Catalytic Cycles and Intermediates (e.g., Palladium-Catalyzed Decarbonylative Reduction)

A key transformation for aryl carboxylic acids is the palladium-catalyzed decarbonylative reduction, which converts the -COOH group into a -H atom, effectively achieving a step-down reduction to the corresponding arene. nih.govrsc.org This process is highly valuable for the selective removal of a functional group that may have been used to direct an earlier synthetic step. The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. rsc.orgresearchgate.net

The generally accepted mechanism for this transformation, which would apply to this compound, involves several key steps:

Activation of the Carboxylic Acid: The carboxylic acid is typically activated in situ by reacting with an anhydride (B1165640), such as pivalic anhydride (Piv₂O), to form a mixed anhydride. This enhances the reactivity of the substrate towards the palladium catalyst. researchgate.netorganic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-O bond of the mixed anhydride, forming an acyl-Pd(II) intermediate. researchgate.net

Decarbonylation: This acyl-Pd(II) species is often unstable and readily undergoes decarbonylation, eliminating a molecule of carbon monoxide (CO) to generate an aryl-Pd(II) intermediate. This step is crucial for the decarbonylative pathway. researchgate.net

Reductive Step: The aryl-Pd(II) intermediate then reacts with a reducing agent, commonly a silane (B1218182) like triethylsilane (Et₃SiH). nih.gov This can occur via several pathways, including the formation of a palladium-hydride species followed by reductive elimination, or through a Hydrogen Atom Transfer (HAT) mechanism. researchgate.net

Regeneration of Catalyst: This final step yields the reduced aromatic product (3-methyl-4-phenylpyridine in this case), regenerates the active Pd(0) catalyst, and produces silyl-pivalate as a byproduct, allowing the catalytic cycle to continue. researchgate.net

The primary intermediates and their proposed functions within this catalytic cycle are outlined in the table below.

| Intermediate Species | General Formula | Role in Catalytic Cycle |

|---|---|---|

| Active Catalyst | Pd(0)Ln | Initiates the cycle by undergoing oxidative addition. |

| Acyl-Palladium(II) Complex | [Ar(CO)-Pd(II)-OPiv]Ln | Formed after oxidative addition; precursor to decarbonylation. researchgate.net |

| Aryl-Palladium(II) Complex | [Ar-Pd(II)-OPiv]Ln | Formed after loss of CO; reacts with the reducing agent. researchgate.net |

| Aryl-Palladium(II)-Hydride | [Ar-Pd(II)-H]Ln | A possible intermediate leading to reductive elimination of the final product. |

Influence of Solvent and Reaction Conditions on Reaction Kinetics and Selectivity

The solvent and other reaction conditions play a critical role in governing the kinetics (reaction rate) and selectivity (product distribution) of transformations involving this compound. york.ac.ukwhiterose.ac.uk

Influence on Reaction Kinetics:

The rate of reactions involving benzoic acid derivatives is highly sensitive to the electronic nature of substituents on the aromatic ring, a relationship often described by the Hammett equation. wikipedia.orgdalalinstitute.com For this compound, the electron-donating methyl group and the electron-withdrawing pyridinyl group will collectively influence the electron density at the carboxylic acid function, affecting its reactivity.

The solvent medium has a profound impact on reaction rates. For palladium-catalyzed cross-coupling reactions, solvent polarity can influence the stability of charged intermediates and transition states. nih.govnih.gov For example, polar aprotic solvents like DMF or DMSO can coordinate with the metal center and stabilize cationic palladium species, potentially accelerating the reaction. whiterose.ac.uk In contrast, nonpolar solvents like toluene or dioxane might favor different catalytic species or reaction pathways. nih.gov The table below illustrates conceptually how reaction rates for a generic benzoic acid esterification can vary with solvent properties.

| Solvent | Relative Polarity | General Effect on Rate (Hypothetical Esterification) |

|---|---|---|

| Toluene | Low | Slow, favors neutral species. |

| Tetrahydrofuran (THF) | Medium | Moderate, good balance of solubility and coordinating ability. |

| Acetonitrile (MeCN) | High | Fast, can stabilize polar intermediates. |

| Dimethylformamide (DMF) | High | Very Fast, strongly coordinating and stabilizes charged species. whiterose.ac.uk |

Influence on Reaction Selectivity:

Solvent choice can be a powerful tool to control the selectivity of a reaction. In palladium-catalyzed cross-couplings, a switch in solvent polarity has been shown to completely reverse the chemoselectivity of a reaction. nih.govnih.gov This is often because different solvents can stabilize different active catalytic species. For instance, in nonpolar solvents, a neutral monoligated [Pd(L)] complex might be the active catalyst, whereas in polar, coordinating solvents, an anionic complex like [Pd(L)X]⁻ could be formed, leading to different reactivity and selectivity. nih.govnih.gov

Other reaction conditions are also critical.

Ligands: The choice of phosphine (B1218219) ligand in palladium catalysis is paramount. Sterically bulky and electron-rich ligands can promote oxidative addition and reductive elimination steps, influencing both rate and selectivity.

Temperature: Higher temperatures are often required for challenging steps like C-O bond activation or decarbonylation, but can sometimes lead to undesired side reactions. organic-chemistry.org

Additives: The presence of bases, activating agents (e.g., Piv₂O), or other additives can fundamentally alter the reaction pathway. For example, in carbonylative Suzuki reactions, the addition of pivalic acid has been shown to effectively suppress the non-carbonylative direct coupling pathway. organic-chemistry.org

Advanced Spectroscopic Characterization of 3 Methyl 4 Pyridin 4 Yl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Dynamics and Electronic Environment Probing

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure and electronic environment of a molecule. For 3-Methyl-4-(pyridin-4-yl)benzoic acid, both ¹H and ¹³C NMR would provide critical information.

The conformational dynamics of this molecule are influenced by the rotation around the single bond connecting the benzoic acid and pyridine (B92270) rings. The dihedral angle between these two rings will dictate the through-space interactions between protons on the respective rings, which could be observed via Nuclear Overhauser Effect (NOE) experiments. The steric hindrance from the methyl group at the 3-position on the benzoic acid ring would likely result in a non-planar arrangement between the two aromatic systems.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyridine ring. The protons on the pyridine ring, being part of a more electron-deficient system, would likely resonate at a higher chemical shift (downfield) compared to those on the benzoic acid ring. The methyl group protons would appear as a singlet, typically in the upfield region. The carboxylic acid proton would present as a broad singlet at a significantly downfield position.

Expected ¹³C NMR Spectral Data: The carbon NMR would reveal distinct signals for each unique carbon atom in the molecule. The carboxyl carbon would have the highest chemical shift. The carbons of the pyridine ring would generally appear at higher chemical shifts than those of the benzoic acid ring due to the electron-withdrawing effect of the nitrogen atom. The methyl carbon would be found at the lowest chemical shift (most upfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

| Pyridine Ring Protons | 8.5 - 8.8 (α to N), 7.4 - 7.7 (β to N) | Doublet |

| Benzoic Acid Ring Protons | 7.2 - 8.1 | Singlet, Doublet |

| Methyl (-CH₃) Protons | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 175 |

| Pyridine Ring Carbons | 148 - 152 (α to N), 122 - 125 (β to N) |

| Benzoic Acid Ring Carbons | 125 - 145 |

| Methyl (-CH₃) Carbon | 20 - 25 |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.

The IR and Raman spectra of this compound would be characterized by vibrations from the carboxylic acid group, the methyl group, and the two aromatic rings. The carboxylic acid group would exhibit a strong, broad O-H stretching band and a sharp, intense C=O stretching band in the IR spectrum. The C-H stretching vibrations of the aromatic rings and the methyl group would also be prominent.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. The complementary nature of IR and Raman would allow for a comprehensive analysis of the molecule's vibrational modes.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong | Medium |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic Rings | C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium | Medium |

| Pyridine Ring | Ring Breathing | ~1000 | Weak | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the primary electronic transitions would be π → π* transitions associated with the conjugated π systems of the benzoic acid and pyridine rings.

The presence of the carboxylic acid and methyl groups as substituents on the benzene (B151609) ring, and the linkage to the pyridine ring, would influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The conjugation between the two aromatic rings would likely lead to a red shift (a shift to longer wavelengths) in the absorption spectrum compared to the individual, unsubstituted aromatic compounds. The solvent used for analysis can also impact the λ_max due to solute-solvent interactions.

The molecule is also expected to exhibit n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring. These transitions are typically weaker in intensity than π → π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λ_max (nm) | Relative Intensity |

|---|---|---|

| π → π* (Benzoic Acid) | ~230 - 250 | High |

| π → π* (Pyridine) | ~250 - 270 | High |

| n → π* | ~280 - 320 | Low |

Applications of 3 Methyl 4 Pyridin 4 Yl Benzoic Acid in Advanced Materials and Catalysis

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is paramount as it dictates the resulting structure, topology, and chemical properties of the MOF. nih.gov Ligands like 3-Methyl-4-(pyridin-4-yl)benzoic acid are valuable due to their ability to form stable, multidimensional networks with diverse metal centers. researchgate.net

The assembly of coordination polymers using ligands such as this compound is frequently achieved through hydrothermal or solvothermal synthesis. globethesis.comresearchgate.net This method involves reacting the ligand with a metal salt in a sealed vessel at elevated temperatures and pressures. mdpi.com The conditions of the hydrothermal synthesis, including temperature, pH, solvent system, and the molar ratios of the reactants, can significantly influence the final structure of the coordination polymer. semanticscholar.org

The this compound ligand can coordinate to metal ions in several ways. The carboxylate group can act as a monodentate, bidentate, or bridging linker, while the nitrogen atom of the pyridine (B92270) ring provides an additional coordination site. acs.org This versatility allows for the formation of zero-, one-, two-, or three-dimensional coordination polymers. rsc.org For example, in the synthesis of related pyridyl-carboxylate MOFs, different templates and metal ions (like Zn(II) and Cd(II)) have been shown to produce a variety of structures, from 2D layered networks to complex 3D wave-like frameworks, highlighting the ligand's adaptability. nih.gov

One of the most compelling aspects of using pyridyl-benzoic acid derivatives in MOF chemistry is the remarkable structural diversity and the wide array of network topologies that can be achieved. rsc.orgresearchgate.net Even subtle changes in the ligand or synthesis conditions can lead to frameworks with completely different connectivity and properties. nih.govresearchgate.net

Research on ligands analogous to this compound demonstrates this principle effectively. For instance, using 3-nitro-4-(pyridin-4-yl)benzoic acid, a close structural relative, researchers have synthesized three distinct MOFs from the same ligand by changing the metal ion (Cd(II) and Ni(II)) and reaction conditions. nih.gov This resulted in a fourfold interpenetrating 3D framework with a dia topology, a non-interpenetrating 3D framework with a pcu topology, and a 2D network with an sql topology. nih.gov Similarly, studies on a methyl-functionalized derivative of 3,5-di(pyridin-4-yl)benzoic acid have yielded MOFs with rare topologies such as reo and sod , forming complex cage-like structures. globethesis.com

The tunability of these structures is a key feature. The modification of a parent ligand with a methyl group, as in this compound, can alter the geometric configuration and symmetry, which directly influences the resulting network topology. globethesis.com This control over the final architecture is crucial for tailoring the pore size, surface area, and active sites within the MOF for specific applications. rsc.org

Interactive Table: Examples of MOF Topologies with Pyridyl-Benzoate Type Ligands

| Ligand | Metal Ion(s) | Resulting Topology | Key Structural Feature | Reference |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | dia | Fourfold interpenetrating 3D framework | nih.gov |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | pcu | Non-interpenetrating 3D framework | nih.gov |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Ni(II) | sql | 2D network | nih.gov |

| 3,5-di(pyridin-4-yl)benzoic acid | Cu(II) | fit-3 | (3,6)-connected framework | globethesis.com |

| Methyl derivative of 3,5-di(pyridin-4-yl)benzoic acid | Co(II) | reo, sod | Nanoscale cage-based frameworks | globethesis.com |

| 3-(4-pyridyl)benzoate & 4-(4-pyridyl)benzoate | Ni(II), Co(II), Zn(II) | dia | Isostructural frameworks | researchgate.net |

Perfectly ordered crystalline MOFs are often the synthetic target, but intentionally introducing structural defects can enhance or unlock novel material properties. nih.gov Defect engineering is a sophisticated technique used to create imperfections, such as missing linkers or metal nodes, which can generate open coordination sites, alter electronic properties, and improve catalytic activity or adsorption capabilities. rsc.org

A primary strategy for introducing defects is the "mixed-linker" approach. acs.org This involves synthesizing a MOF in the presence of the main structural ligand (like this compound) and a "defective" or "modulator" ligand. This second ligand is typically structurally similar but may lack a coordinating group or have a different length or geometry. Its incorporation into the framework disrupts the perfect periodic structure, creating vacancies or dislocations. nih.gov For example, using a benzoate (B1203000) ligand with only one carboxylate group alongside a standard dicarboxylate linker can generate missing linker defects and create coordinatively unsaturated metal sites. acs.org

Another method is post-synthetic modification, where a fully formed MOF is treated with a chemical agent, such as an acid, to selectively remove some of the organic linkers. nih.gov This can also create defects and increase the number of active sites. The presence of functional groups on the linker, such as the methyl group in this compound, can influence the formation and stability of these defects. frontiersin.org These engineered defects can serve as enhanced active sites for catalysis or create stronger binding sites for gas adsorption. rsc.orgfrontiersin.org

Catalytic Applications in Organic Transformations

MOFs have shown significant promise as recyclable, solid-state catalysts for C-C bond-forming reactions, which are fundamental in organic synthesis. mdpi.com Reactions such as the Henry reaction, Knoevenagel condensation, and cyanosilylation of aldehydes have been successfully catalyzed by MOFs. mdpi.commdpi.com

In these catalytic systems, the framework built with this compound can play a dual role. The metal centers (e.g., Zn, Cu, Co) can act as Lewis acidic sites, activating carbonyl compounds towards nucleophilic attack. mdpi.com Simultaneously, the uncoordinated or partially coordinated nitrogen atoms of the pyridine moieties within the framework can act as basic sites to activate the nucleophile. acs.org This cooperative acid-base bifunctionality within a single material can lead to enhanced catalytic activity and selectivity. For instance, MOFs containing free secondary amine groups on the linker have been shown to be active catalysts for the Henry reaction. mdpi.com Similarly, the cyanosilylation of benzaldehydes, another important C-C bond-forming reaction, has been effectively catalyzed by zinc(II) coordination polymers. mdpi.com

Interactive Table: MOF-Based Catalysis for C-C Bond Formation

| Reaction Type | Catalyst Type | Role of MOF Components | Example Substrates | Reference |

| Henry Reaction | Amino-functionalized MOF | Metal nodes (Lewis acid), Amino groups (Base) | Benzaldehyde, Nitromethane | mdpi.com |

| Cyanosilylation | Zn(II) Coordination Polymer | Zn(II) centers (Lewis acid) | Benzaldehydes, Trimethylsilyl cyanide | mdpi.com |

| Knoevenagel Condensation | MOF with basic N-sites | Basic nitrogen atoms on linkers activate methylene (B1212753) compounds | Benzaldehyde, Malononitrile | acs.org |

| Aldol Condensation | Alkaline earth metal MOF | Basic metal-oxo clusters | Aromatic aldehydes, Acetone | acs.org |

Beyond its role within a MOF, the this compound molecule itself has potential in catalysis. The presence of both a Lewis basic pyridine site and a Brønsted acidic carboxylic acid site makes it a candidate for bifunctional organocatalysis, where both functionalities can participate in activating different components of a reaction.

In homogeneous catalysis, the molecule can act as a ligand, coordinating to a metal center to form a soluble, catalytically active complex. The electronic and steric properties imparted by the methyl and pyridyl groups can be used to tune the reactivity and selectivity of the metal catalyst. nih.gov

For heterogeneous catalysis, the ligand can be anchored to a solid support, such as silica (B1680970) or a polymer resin. rsc.org This allows for the catalytic activity of the coordinated metal center while retaining the benefits of a solid catalyst, such as easy separation and recyclability. MOFs themselves can be considered a form of using the ligand in a heterogeneous system, but immobilizing individual molecular complexes offers an alternative approach. The development of catalysts derived from MOFs, for example through pyrolysis, is another emerging area where the initial ligand structure influences the final properties of the carbon-supported metal catalyst. mdpi.com

Supramolecular Materials Engineering

The bifunctional nature of this compound, possessing both a hydrogen-bond donating and accepting carboxyl group and a nitrogen-based coordination site on the pyridine ring, makes it a prime candidate for the construction of supramolecular assemblies.

Construction of Functional Supramolecular Assemblies for Specific Properties

The design and synthesis of metal-organic frameworks (MOFs) represent a significant area where derivatives of 4-(pyridin-4-yl)benzoic acid are employed. For instance, the related compound, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been successfully used as a ligand to construct novel MOFs with diverse architectures and topologies. nih.gov By reacting this ligand with different metal ions like cadmium(II) and nickel(II), researchers have been able to create three-dimensional frameworks with varying coordination geometries and properties, including photoluminescence and selective gas adsorption. nih.gov

Similarly, other complex ligands incorporating the pyridin-4-yl and benzoic acid motifs, such as 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, have been used to synthesize two-dimensional metal-organic frameworks with interpenetrating layers. rsc.org These examples underscore the principle that this compound is a viable, albeit currently underexplored, building block for creating functional supramolecular materials.

Interactive Table: Examples of Functional Supramolecular Assemblies from Related Ligands

| Ligand | Metal Ion | Resulting Assembly Type | Observed Properties |

| 3-nitro-4-(pyridin-4-yl)benzoic acid | Cadmium(II), Nickel(II) | 3D Metal-Organic Frameworks | Photoluminescence, Selective CO2 Adsorption |

| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zinc(II), Cadmium(II), Cobalt(II), Nickel(II) | 2D Metal-Organic Frameworks | Interpenetrating sql topology |

Development of Responsive Materials with Optical or Electronic Functionalities

The development of "smart" materials that respond to external stimuli is a key goal in materials science. Research on compounds structurally similar to this compound suggests its potential in this area. For example, metal-organic frameworks based on the parent compound, 4-(pyridin-4-yl)benzoic acid, have been shown to exhibit thermo- and solvatochromic properties. These materials change color in response to temperature variations or the presence of different solvents. This behavior is attributed to changes in the coordination environment of the metal ions within the framework, which in turn alters the electronic structure and, consequently, the optical properties of the material.

The introduction of a methyl group, as in this compound, could fine-tune these responsive properties. The electronic-donating nature of the methyl group might influence the ligand-to-metal charge transfer, potentially shifting the absorption and emission spectra of the resulting materials. This opens up possibilities for creating sensors or display technologies based on the specific optical or electronic response of materials derived from this ligand.

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The combination of a carboxylic acid and a pyridine ring in one molecule makes this compound a valuable synthon in multi-step organic synthesis. The carboxylic acid can be converted into a variety of functional groups (e.g., esters, amides, acid chlorides), while the pyridine ring can participate in N-alkylation, N-oxidation, or metal-catalyzed cross-coupling reactions.

Integration into Precursors for Biologically Active Compounds

A significant application for compounds with the pyridinyl-benzoic acid scaffold is in the synthesis of pharmaceutical agents. A closely related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, serves as a key intermediate in the synthesis of Nilotinib. chemicalbook.comacanthusresearch.com Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. chemicalbook.com The synthesis of this intermediate involves coupling a pyridine-containing fragment to a substituted benzoic acid derivative, highlighting the importance of this class of bifunctional molecules as precursors to complex, biologically active compounds.

The structural elements of this compound make it a plausible precursor for the synthesis of novel therapeutic agents. The methyl-substituted phenyl ring and the pyridyl group can be incorporated into larger molecular frameworks designed to interact with specific biological targets. For example, various benzamide (B126) derivatives are synthesized for their potential as cholinesterase inhibitors or EP4 antagonists, demonstrating the utility of substituted benzoic acids in medicinal chemistry. nih.govnih.gov

Interactive Table: Biologically Active Compounds from Related Precursors

| Precursor/Related Compound | Resulting Biologically Active Compound | Therapeutic Area |

| 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | Nilotinib | Oncology (Antileukemia) |

| 3-methylpyridine-2-carbonyl amino-2,4-dimethyl-benzoic acid derivatives | EP4 Antagonists | Anti-inflammatory, Pain |

| 4-fluorobenzoic acid derivatives | Cholinesterase Inhibitors | Neurodegenerative Diseases |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Direct and extensive research contributions specifically detailing the synthesis, characterization, and application of 3-methyl-4-(pyridin-4-yl)benzoic acid are not widely documented in publicly available literature. However, the academic progress on structurally similar compounds, such as 3-(4-pyridyl)benzoic acid and other methylated or functionalized pyridinyl benzoic acids, offers valuable insights.

Research on related compounds has primarily focused on their utility as organic linkers in the synthesis of coordination polymers and metal-organic frameworks (MOFs). For instance, the crystal structure of 3-(4-pyridyl)benzoic acid has been elucidated, revealing a non-planar structure where the benzene (B151609) and pyridine (B92270) rings are at a significant dihedral angle. nih.govresearchgate.net In its crystal structure, intermolecular O-H···N hydrogen bonds link neighboring molecules into infinite chains. nih.govresearchgate.net This fundamental understanding of how pyridinyl benzoic acids self-assemble is crucial for predicting the structural attributes of MOFs derived from them.

Furthermore, derivatives of pyridinyl benzoic acid are recognized as important intermediates in medicinal chemistry. For example, the more complex molecule, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a known impurity of the cancer drug nilotinib. acanthusresearch.com This highlights the relevance of the core pyridinyl benzoic acid scaffold in the synthesis of pharmacologically active compounds. The broader class of benzoic acid derivatives has been extensively reviewed for its potential in developing new anticancer agents. researchgate.netpreprints.org

The synthesis of various pyridinyl benzoic acid derivatives has also been a subject of academic inquiry, often as part of the development of new antimicrobial agents or other bioactive molecules. mdpi.comnih.gov These studies contribute to a growing library of synthetic methodologies that could be adapted for the efficient production of this compound.

A summary of key research areas for compounds analogous to this compound is presented in the table below.

| Research Area | Key Findings for Analogous Compounds | Potential Relevance for this compound |

| Coordination Chemistry | Utilized as organic linkers to form coordination polymers and MOFs. The pyridyl nitrogen and carboxylate oxygen act as coordination sites. nih.govnih.gov | The methyl group could influence the electronic properties and steric hindrance, potentially leading to novel MOF topologies and properties. |

| Medicinal Chemistry | The pyridinyl benzoic acid scaffold is a key structural motif in some pharmaceuticals and their intermediates. acanthusresearch.commdpi.com | Could serve as a valuable building block for the synthesis of new therapeutic agents, with the methyl group potentially enhancing binding affinity or metabolic stability. |

| Crystal Engineering | Studies have detailed the hydrogen bonding patterns and crystal packing of related molecules. nih.govresearchgate.net | Understanding its solid-state structure is fundamental for its application in materials science and pharmaceuticals. |

Emerging Research Avenues and Potential for Novel Applications

The unique structural features of this compound, namely the presence of a carboxylic acid group, a pyridine ring, and a methyl group on the benzene ring, open up several promising avenues for future research and novel applications.

Advanced Materials Science: A primary emerging application lies in the development of novel MOFs. The introduction of a methyl group, as compared to the parent 3-(4-pyridyl)benzoic acid, can be expected to modify the resulting framework's properties. The steric hindrance and electronic effects of the methyl group could lead to the formation of MOFs with tailored pore sizes, enhanced stability, and specific functionalities. These new materials could find applications in gas storage, separation, and catalysis. Research could focus on synthesizing a series of MOFs with different metal ions and exploring their adsorption and catalytic properties.

Medicinal Chemistry and Drug Discovery: Given that the pyridinyl benzoic acid scaffold is present in bioactive molecules, this compound represents a promising starting point for the design and synthesis of new drug candidates. The methyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic profile. Future research could involve synthesizing a library of derivatives and screening them for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Organic Synthesis and Catalysis: The bifunctional nature of this compound, with its acidic carboxyl group and basic pyridine nitrogen, makes it a candidate for applications in organocatalysis. It could potentially catalyze reactions that require a cooperative acid-base mechanism. Furthermore, it can be used as a ligand for transition metal catalysts, where the methyl group could fine-tune the catalyst's reactivity and selectivity.

Challenges and Opportunities in the Fundamental and Applied Research of this compound

The exploration of this compound is not without its challenges, which, in turn, present significant opportunities for scientific advancement.

Challenges:

Synthesis and Purification: Developing a scalable, cost-effective, and high-yielding synthesis of this compound is a primary challenge. The purification of the final product to a high degree of purity, which is essential for its applications in materials science and medicinal chemistry, may also require significant effort.

Limited Existing Data: The scarcity of published research specifically on this compound means that researchers will need to invest considerable effort in its fundamental characterization, including detailed spectroscopic analysis, crystallographic studies, and determination of its physicochemical properties.

Predicting Complex Structures: In the context of MOFs, predicting the final topology and properties based on the linker structure remains a significant challenge. The influence of the methyl group on the self-assembly process will require systematic experimental and computational investigation.

Opportunities:

Novel Material Discovery: The current lack of research presents a significant opportunity for pioneering work. The synthesis and characterization of new MOFs and coordination polymers based on this linker could lead to the discovery of materials with unique and superior properties.

Intellectual Property: The novelty of this compound and its potential applications could lead to the development of new intellectual property in the form of patents for new materials and therapeutic agents.

Interdisciplinary Research: The study of this compound provides a platform for interdisciplinary collaboration between synthetic chemists, materials scientists, crystallographers, computational chemists, and pharmacologists. Such collaborations will be crucial to fully unlock the potential of this molecule.

Fundamental Scientific Understanding: Investigating the impact of the methyl group on the electronic properties, reactivity, and self-assembly behavior of the pyridinyl benzoic acid scaffold will contribute to a more profound fundamental understanding of structure-property relationships in organic molecules and coordination chemistry.

Q & A

Basic: What synthetic strategies are effective for preparing 3-Methyl-4-(pyridin-4-yl)benzoic acid?

Answer:

A common approach involves coupling pyridine derivatives with substituted benzoic acid precursors. For example, oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieved a 73% yield in a structurally analogous triazolopyridine synthesis . Hydrolysis of ester-protected intermediates (e.g., methyl esters) under basic or acidic conditions is critical for obtaining the free carboxylic acid moiety. Optimizing reaction stoichiometry and catalyst selection (e.g., FeCl₃ for chlorination steps) can improve yields .

Key Reaction Conditions:

| Parameter | Value | Reference |

|---|---|---|

| Oxidant | NaOCl | |

| Solvent | Ethanol | |

| Temperature | Room temperature | |

| Yield | 73% |

Basic: How should researchers characterize the crystallinity and molecular structure of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard. SHELXL refines structural parameters against diffraction data, resolving bond lengths, angles, and hydrogen-bonding networks. For example, benzoic acid derivatives with pyridinyl groups exhibit planarity deviations ≤0.194 Å, with intermolecular O–H⋯N hydrogen bonds stabilizing crystal packing . Pre-purification via alumina plug filtration ensures crystallinity .

Typical Crystallographic Data:

| Metric | Value | Reference |

|---|---|---|

| R factor | 0.046 | |

| Planarity deviation | ≤0.194 Å | |

| Hydrogen bond length | ~1.8–2.0 Å |

Advanced: How can computational methods predict electronic properties and reactivity?

Answer:

Time-dependent density functional theory (TD-DFT) models the absorption spectra under electric fields, revealing redshift/blueshift trends in π→π* transitions. For analogs like 3-methyl-4-(dimethylamino)benzonitrile, field strengths >0.01 a.u. increase absorption energy by 0.5–1.0 eV . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., van der Waals vs. hydrogen bonding), aiding in co-crystal design .

Computational Insights:

| Property | Method | Outcome | Reference |

|---|---|---|---|

| Absorption shift | TD-DFT | +0.5–1.0 eV under electric field | |

| Interaction analysis | Hirshfeld surfaces | % contribution: H-bonding (~30%) |

Advanced: What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

Discrepancies between NMR (solution state) and XRD (solid state) often arise from conformational flexibility or polymorphism. For example, pyridinyl-benzoic acid derivatives may exhibit rotational restrictions in the solid state due to hydrogen bonding, altering apparent substituent orientations. Validate using variable-temperature NMR and powder XRD to detect polymorphs .

Case Study:

- NMR (DMSO-d₆): Aromatic protons at δ 7.51 (s, 1H), 7.37 (d, J = 3.1 Hz, 1H) .

- XRD: Planar pyridinyl group with dihedral angle 35.82° relative to benzoic acid .

Basic: Which analytical techniques confirm purity and functional group integrity?

Answer:

- LC-MS (ESI): Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 269.05 for C₁₅H₁₂N₂O₃) and fragments, ensuring absence of byproducts .

- ¹H/¹³C NMR: Assign peaks to pyridinyl (δ 8.0–8.5 ppm) and carboxylic acid (δ 12.97 ppm) protons .

- FT-IR: Confirm C=O stretch (~1680–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced: How do substituent effects influence coordination chemistry in metal-organic frameworks (MOFs)?

Answer:

The pyridinyl nitrogen and carboxylic acid groups act as Lewis basic sites for metal coordination. In MOFs, steric effects from the methyl group at the 3-position can modulate pore size and ligand flexibility. For example, 4-(pyridin-4-yl)benzoic acid derivatives form 1D chains with Cu(II) nodes, while methyl substituents enhance thermal stability by reducing ligand mobility .

MOF Design Parameters:

| Metal Node | Ligand Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | 1D chains | Gas storage | |

| Zn(II) | 2D networks | Catalysis |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of pyridinyl vapors.

- Waste Disposal: Neutralize carboxylic acid with bicarbonate before aqueous disposal .

Advanced: Can this compound serve as a precursor for photoactive materials?

Answer:

Yes, the conjugated π-system enables applications in organic photovoltaics (OPVs) and sensors. Substituent tuning (e.g., electron-withdrawing CF₃ groups) enhances charge-transfer efficiency. For analogs like 4-(trifluoromethyl)pyridinyl-benzoic acid, photoluminescence quantum yields reach ~40% in thin films .

Photophysical Data:

| Property | Value | Reference |

|---|---|---|

| Absorption λ_max | 290–320 nm | |

| Quantum yield | ~40% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。